

Technical Support Center: Fanregratinib Preclinical Development

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Compound of Interest		
Compound Name:	FK-453	
Cat. No.:	B1672742	Get Quote

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is based on publicly available data, which is limited regarding the specific preclinical adverse events of fanregratinib. Detailed preclinical toxicology data for fanregratinib (HMPL-453) has not been made publicly available by the manufacturer. The information presented here is based on general knowledge of FGFR inhibitors and qualitative statements from the manufacturer.

Frequently Asked Questions (FAQs)

Q1: What is the reported preclinical safety profile of fanregratinib (HMPL-453)?

A1: Publicly available information from the manufacturer, HUTCHMED, consistently describes fanregratinib as having a "favorable safety profile" in preclinical studies.[1][2][3][4] Presentations of preclinical data have indicated that fanregratinib is a highly potent and selective inhibitor of FGFR 1, 2, and 3.[5] However, specific adverse events and quantitative toxicology data from these preclinical studies are not detailed in the public domain.

Q2: What are the expected on-target toxicities for an FGFR inhibitor like fanregratinib in preclinical models?

A2: Based on the mechanism of action of FGFR inhibitors, several on-target adverse events can be anticipated in preclinical studies. These are often related to the physiological roles of FGFR signaling in various tissues. Commonly observed class-effects for FGFR inhibitors in preclinical and clinical settings include hyperphosphatemia, soft tissue mineralization, and







effects on tissues with high rates of cellular turnover such as the skin, nails, and gastrointestinal tract. Ocular toxicities have also been reported for this class of drugs.

Q3: We are observing hyperphosphatemia in our animal models treated with fanregratinib. Is this an expected finding?

A3: Yes, hyperphosphatemia is a well-documented on-target effect of FGFR inhibition. FGFR signaling, particularly through FGF23, plays a crucial role in phosphate homeostasis. Inhibition of this pathway can lead to increased renal phosphate reabsorption and consequently, elevated serum phosphate levels. This is a common finding in both preclinical and clinical studies of FGFR inhibitors.[6] Careful monitoring of serum phosphate levels is recommended in preclinical studies.

Q4: What general methodologies are used for assessing the toxicity of small molecule inhibitors like fanregratinib in preclinical studies?

A4: Preclinical toxicology studies for small molecule inhibitors typically follow standardized guidelines to ensure data quality and regulatory acceptance. These studies involve a range of in vitro and in vivo assessments. Key components include dose-range finding studies, single-dose and repeated-dose toxicity studies in relevant animal species (commonly rodents and non-rodents), and safety pharmacology studies to assess effects on vital functions (cardiovascular, respiratory, and central nervous systems). Genotoxicity and carcinogenicity studies are also integral parts of a comprehensive preclinical safety evaluation.

Troubleshooting Guide for Preclinical Studies



Troubleshooting & Optimization

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Observed Issue	Potential Cause	Recommended Action
Unexpected mortality in animal models at lower than anticipated doses.	Off-target toxicities, vehicle- related toxicity, or issues with formulation and administration.	- Review the formulation and administration procedures. \n-Conduct a vehicle toxicity study. \n- Perform detailed necropsy and histopathology to identify target organs of toxicity.
Significant weight loss in treated animals.	Reduced food consumption due to malaise, gastrointestinal toxicity (e.g., diarrhea, malabsorption), or metabolic effects.	- Monitor food and water intake daily. \n- Perform regular clinical observations. \n- Conduct a thorough examination of the gastrointestinal tract during necropsy.
Skin and coat abnormalities (e.g., alopecia, dermatitis).	On-target effects on FGFR signaling in the skin and hair follicles.	- Document and grade all dermatological findings. \n-Collect skin samples for histopathological evaluation. \n- Consider dose adjustments or intermittent dosing schedules.
Elevated liver enzymes in serum chemistry.	Potential for drug-induced liver injury (DILI).	- Correlate with histopathological findings in the liver. \n- Investigate potential for drug-drug interactions if other compounds are co- administered. \n- Assess for potential off-target kinase inhibition.



Data on Common Preclinical Adverse Events of FGFR Inhibitors (Illustrative)

Note: The following table is an illustrative example based on known class-effects of FGFR inhibitors. This is not specific data for fanregratinib. Researchers should generate their own data based on their specific experimental conditions.

Adverse Event	Animal Model	Typical Findings	Monitoring Parameters
Hyperphosphatemia	Rat, Mouse	Dose-dependent increase in serum phosphate levels.	Serum phosphate, calcium, and FGF23 levels.
Soft Tissue Mineralization	Rat	Mineral deposition in kidneys, stomach, and other soft tissues, often secondary to hyperphosphatemia.	Histopathology of susceptible tissues.
Dermatologic Effects	Rat, Dog	Alopecia, skin lesions, changes in nail growth.	Clinical observation, skin biopsies for histopathology.
Gastrointestinal Toxicity	Rat, Dog	Diarrhea, mucosal atrophy.	Clinical observation, body weight, histopathology of the GI tract.
Ocular Toxicity	Rabbit, Dog	Corneal and retinal changes.	Ophthalmic examinations, electroretinography (ERG), histopathology of the eye.

Experimental Protocols

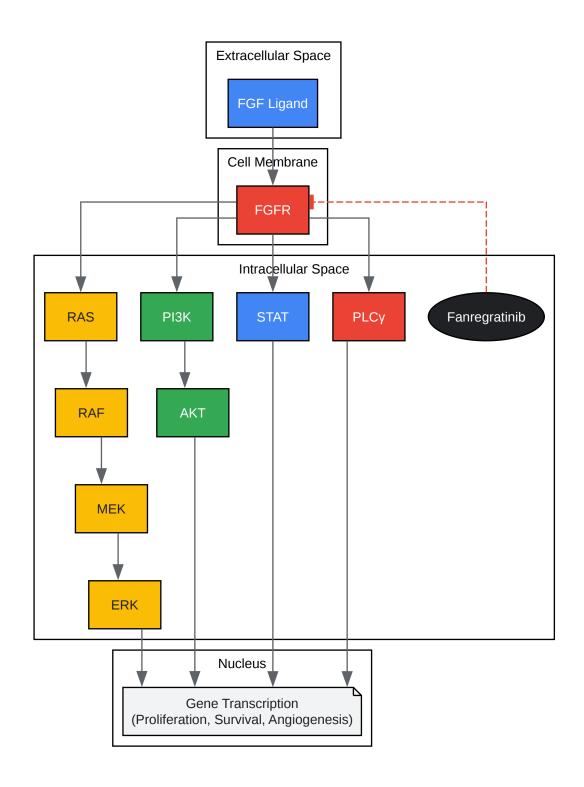


General Protocol for a Repeated-Dose Toxicology Study in Rodents

- Animal Model: Select a relevant rodent species and strain (e.g., Sprague-Dawley rats).
- Acclimatization: Acclimate animals to the facility for a minimum of 5 days.
- Group Allocation: Randomly assign animals to control (vehicle) and treatment groups (at least 3 dose levels).
- Dosing: Administer fanregratinib or vehicle daily via the intended clinical route (e.g., oral gavage) for a specified duration (e.g., 28 days).
- Clinical Observations: Conduct and record clinical observations at least once daily.
- Body Weight and Food Consumption: Measure and record body weight at least weekly and food consumption weekly.
- Clinical Pathology: Collect blood and urine samples at specified time points for hematology, clinical chemistry, and urinalysis.
- Terminal Procedures: At the end of the study, euthanize animals and perform a comprehensive gross necropsy.
- Organ Weights: Weigh specified organs.
- Histopathology: Collect and preserve a comprehensive set of tissues for histopathological examination.

Visualizations Signaling Pathway



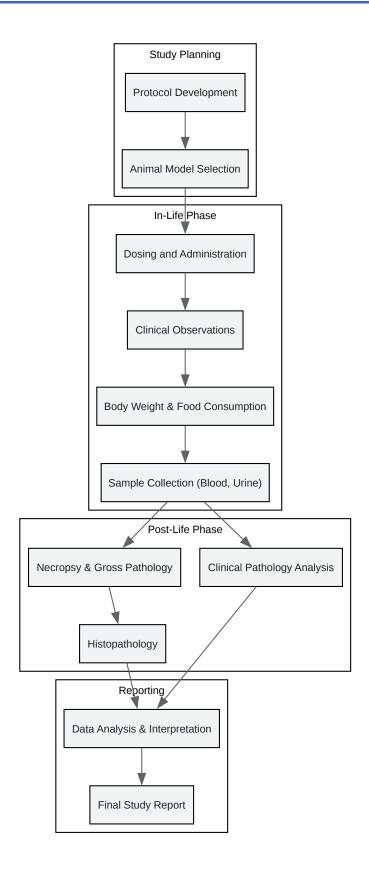


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Caption: Simplified FGFR signaling pathway and the inhibitory action of fanregratinib.

Experimental Workflow





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Caption: General workflow for a preclinical in vivo toxicology study.



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